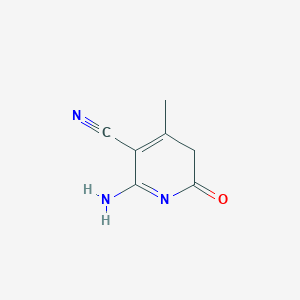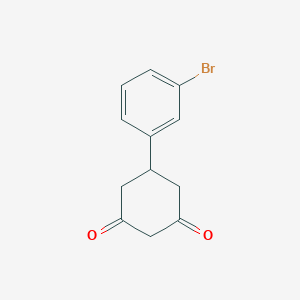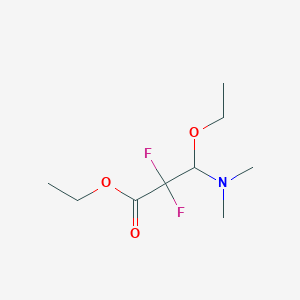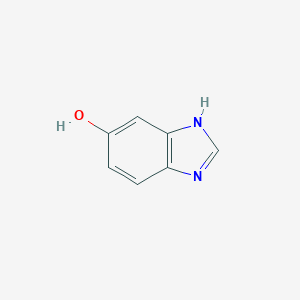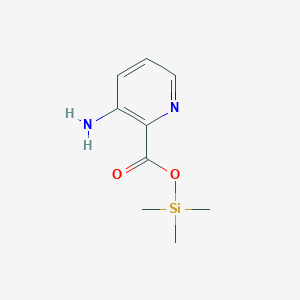
Trimethylsilyl 3-aminopyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 3-aminopyridine-2-carboxylate, also known as TMSAPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of 3-aminopyridine-2-carboxylate and is widely used in the synthesis of various organic compounds. TMSAPC is a versatile reagent that has been shown to have a wide range of biological and chemical applications.
Wirkmechanismus
Trimethylsilyl 3-aminopyridine-2-carboxylate acts as a nucleophilic catalyst in many chemical reactions. It has been shown to be an effective catalyst in the synthesis of various organic compounds. Trimethylsilyl 3-aminopyridine-2-carboxylate has also been shown to have a high affinity for metal ions, which makes it useful in catalyzing metal-catalyzed reactions.
Biochemische Und Physiologische Effekte
Trimethylsilyl 3-aminopyridine-2-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties and has been used in the treatment of various diseases. Trimethylsilyl 3-aminopyridine-2-carboxylate has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Trimethylsilyl 3-aminopyridine-2-carboxylate in lab experiments include its versatility, efficiency, and ease of synthesis. Trimethylsilyl 3-aminopyridine-2-carboxylate has been shown to be an effective reagent for the synthesis of various organic compounds, including pharmaceuticals and natural products. The limitations of using Trimethylsilyl 3-aminopyridine-2-carboxylate in lab experiments include its toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for the use of Trimethylsilyl 3-aminopyridine-2-carboxylate in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. Trimethylsilyl 3-aminopyridine-2-carboxylate has been shown to be an effective reagent for the synthesis of various organic compounds, and its use in the synthesis of new compounds could lead to the development of new drugs and agrochemicals. Another potential application is in the development of new catalysts for metal-catalyzed reactions. Trimethylsilyl 3-aminopyridine-2-carboxylate has a high affinity for metal ions, and its use in the development of new catalysts could lead to the development of more efficient and selective metal-catalyzed reactions.
Synthesemethoden
Trimethylsilyl 3-aminopyridine-2-carboxylate can be synthesized through a simple and efficient method. The synthesis involves the reaction of 3-aminopyridine-2-carboxylate with trimethylsilyl chloride in the presence of a base such as sodium hydroxide. The reaction yields Trimethylsilyl 3-aminopyridine-2-carboxylate as a white solid that can be easily purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 3-aminopyridine-2-carboxylate has been widely used in scientific research due to its ability to act as a versatile reagent. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. Trimethylsilyl 3-aminopyridine-2-carboxylate has been shown to be an efficient reagent for the synthesis of a wide range of compounds, including pyridines, pyrimidines, and quinolines.
Eigenschaften
CAS-Nummer |
157562-24-8 |
|---|---|
Produktname |
Trimethylsilyl 3-aminopyridine-2-carboxylate |
Molekularformel |
C9H14N2O2Si |
Molekulargewicht |
210.3 g/mol |
IUPAC-Name |
trimethylsilyl 3-aminopyridine-2-carboxylate |
InChI |
InChI=1S/C9H14N2O2Si/c1-14(2,3)13-9(12)8-7(10)5-4-6-11-8/h4-6H,10H2,1-3H3 |
InChI-Schlüssel |
AWCZMXVBYCFWJC-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(=O)C1=C(C=CC=N1)N |
Kanonische SMILES |
C[Si](C)(C)OC(=O)C1=C(C=CC=N1)N |
Synonyme |
2-Pyridinecarboxylicacid,3-amino-,trimethylsilylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



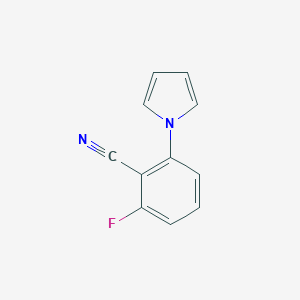
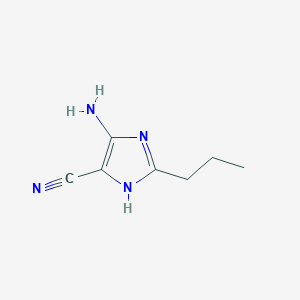
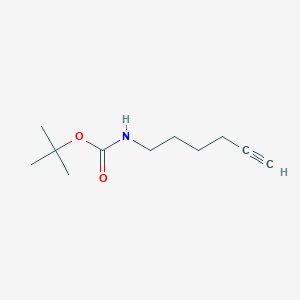
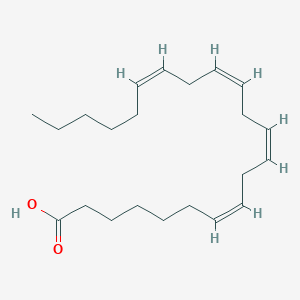
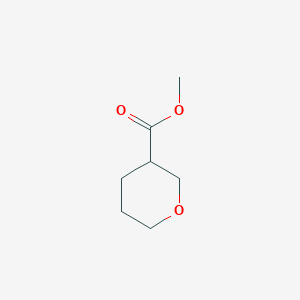
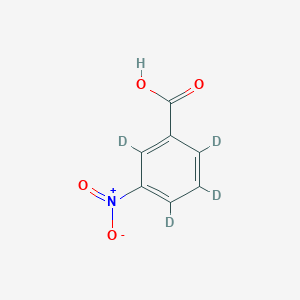
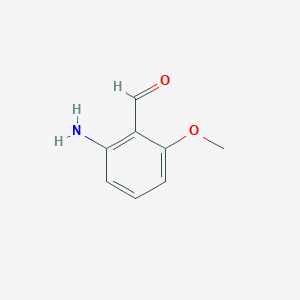
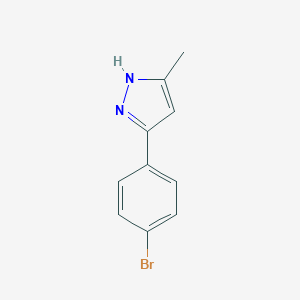
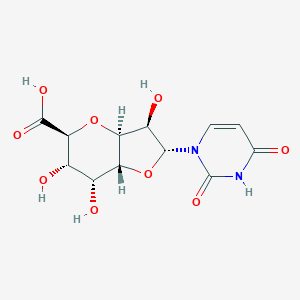
![1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B117314.png)
